Substitution Pattern and Molecular Weight Differentiation vs. PTP Inhibitor 1 (2-Bromo-4'-methoxyacetophenone)
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one differs fundamentally from the widely used PTP inhibitor 1 (2-bromo-1-(4-methoxyphenyl)ethanone, CAS 2632-13-5) in both core substitution and functional group architecture. While PTP inhibitor 1 exhibits anti-angiogenic activity with an IC50 of 3.7 μM in HUVEC cells , the target compound contains a 2-methoxyethanone side chain rather than an α-bromomethyl ketone warhead, and features a 2-methoxy substituent ortho to the carbonyl in addition to the para-bromo group. These structural distinctions render the target compound unsuitable as a direct PTP inhibitor replacement but enable entirely different reactivity profiles in cross-coupling and photoredox catalysis .
| Evidence Dimension | Molecular weight and functional group composition |
|---|---|
| Target Compound Data | C10H11BrO3, MW 259.10, α-alkoxy ketone (2-methoxyethanone), 4-bromo-2-methoxy substitution |
| Comparator Or Baseline | 2-Bromo-4'-methoxyacetophenone (PTP inhibitor 1): C9H9BrO2, MW 229.07, α-bromo ketone, 4-methoxy substitution only |
| Quantified Difference | MW difference: +30.03 g/mol; substitution: ortho-methoxy group present vs absent; side chain: -CH2OCH3 vs -CH2Br |
| Conditions | Structural comparison based on chemical identity; no shared biological assay available |
Why This Matters
Users seeking PTP inhibition should select 2-bromo-4'-methoxyacetophenone; users requiring an α-alkoxy ketone building block with ortho-methoxy substitution for PDE2A-targeted or photoredox chemistry applications should select the target compound.
